Ammonium gadolinium(3+) disulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

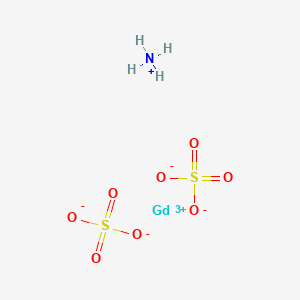

Ammonium gadolinium(3+) disulphate is a rare-earth metal sulfate compound combining ammonium ($ \text{NH}4^+ $) and gadolinium(III) ($ \text{Gd}^{3+} $) ions with sulfate ($ \text{SO}4^{2-} $) groups. Gadolinium-based sulfates are notable in materials science and catalysis due to their magnetic and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium gadolinium(3+) disulphate can be synthesized through a reaction between gadolinium oxide (Gd₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution. The reaction typically involves dissolving gadolinium oxide in sulfuric acid (H₂SO₄) to form gadolinium sulfate (Gd₂(SO₄)₃), which is then reacted with ammonium sulfate to produce this compound. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is typically purified through recrystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ammonium gadolinium(3+) disulphate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Gadolinium can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: The compound can undergo substitution reactions where the ammonium or sulfate ions are replaced by other ions or molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with a strong acid may result in the formation of gadolinium sulfate and ammonium chloride.

Scientific Research Applications

Medical Imaging

Gadolinium-Based Contrast Agents

Gadolinium compounds, including ammonium gadolinium(3+) disulphate, are primarily used as contrast agents in magnetic resonance imaging (MRI). The paramagnetic properties of gadolinium enhance the quality of MRI scans by increasing the contrast between different tissues. This application is critical for diagnosing various medical conditions, including tumors and vascular diseases. Studies have shown that gadolinium-based contrast agents can effectively differentiate between healthy and diseased tissues due to their ability to alter nuclear spin relaxation times in MRI .

Safety and Toxicity Considerations

While gadolinium compounds are widely used in clinical settings, concerns regarding their nephrotoxicity have emerged, particularly in patients with kidney dysfunction. Research indicates that the accumulation of gadolinium in tissues can lead to nephrogenic systemic fibrosis (NSF), prompting the need for safer alternatives and improved formulations . The development of macrocyclic gadolinium agents has been suggested to reduce toxicity while maintaining imaging efficacy.

Materials Science

Neutron Absorption and Shielding

this compound exhibits significant neutron absorption properties due to gadolinium's high neutron capture cross-section. This makes it suitable for applications in nuclear reactors and radiation shielding. The compound can be utilized as a burnable poison in nuclear marine propulsion systems, enhancing safety by controlling neutron flux .

Phosphor Materials

Gadolinium compounds are also used in phosphor materials for medical imaging devices. For instance, terbium-doped gadolinium oxysulphide is employed in X-ray detectors to convert X-ray photons into visible light, improving imaging quality significantly. The efficiency of these phosphors is essential for enhancing the performance of imaging technologies .

Luminescent Nanomaterials

Recent advancements have highlighted the potential of lanthanide-doped luminescent nanomaterials, including those based on gadolinium compounds. These materials exhibit sharp emissions due to f-f transitions and are being investigated for applications in biological imaging and targeted cancer therapies. Studies show that conjugating these nanoparticles with therapeutic agents can enhance cellular uptake and cytotoxicity against cancer cells .

Innovative Technologies

Magnetic Refrigeration

Research is ongoing into the use of gadolinium-based materials for magnetic refrigeration technologies. These materials leverage the magnetocaloric effect near room temperature, offering an environmentally friendly alternative to conventional refrigeration methods. The unique thermal properties of this compound make it a candidate for further exploration in this field .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medical Imaging | Used as a contrast agent in MRI scans | Enhances tissue differentiation |

| Neutron Absorption | Effective in nuclear reactors and radiation shielding | Improves safety and control |

| Phosphor Materials | Utilized in X-ray detectors for converting X-rays to visible light | Enhances imaging quality |

| Luminescent Nanomaterials | Doped with lanthanides for biological imaging and cancer therapies | Targeted delivery and effectiveness |

| Magnetic Refrigeration | Explored for environmentally friendly cooling technologies | Energy-efficient alternatives |

Mechanism of Action

The mechanism of action of ammonium gadolinium(3+) disulphate is primarily related to its magnetic properties. Gadolinium ions (Gd³⁺) have unpaired electrons that contribute to their strong paramagnetic behavior. This property is exploited in MRI contrast agents, where the gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons. Additionally, gadolinium can interact with various molecular targets and pathways, such as inhibiting enzymes involved in tumor growth, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares ammonium gadolinium(3+) disulphate with structurally related sulfates:

Key Observations :

- Gadolinium(III) sulfate octahydrate differs by lacking ammonium ions, which reduces its solubility in organic solvents compared to ammonium-containing variants .

- Ammonium sulfate and diammonium sulfate (identical chemically but differentiated by naming conventions in some contexts) are non-toxic and widely used in agriculture, contrasting with gadolinium sulfates’ specialized roles in advanced materials .

- Cerium(IV) ammonium sulfate shares the ammonium-sulfate framework but incorporates cerium, enhancing redox activity, unlike gadolinium’s paramagnetic properties .

Hazard Profiles

Comparison :

- This compound likely inherits gadolinium’s irritant properties (e.g., skin/eye irritation) but may pose additional risks due to ammonium’s volatility under specific conditions .

Notes on Evidence Limitations

- Direct data on this compound are scarce in the provided evidence. Comparisons rely on structurally analogous compounds like gadolinium(III) sulfate octahydrate and ammonium sulfates .

- Hazard classifications for ammonium gadolinium disulphate are inferred from gadolinium(III) sulfate’s irritant properties and ammonium’s volatility .

Biological Activity

Ammonium gadolinium(3+) disulphate, a gadolinium-based compound, is primarily known for its applications in medical imaging as a contrast agent. However, its biological activity extends beyond imaging, impacting various physiological processes and presenting both therapeutic potentials and toxicological concerns. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications in medical and environmental contexts.

Gadolinium (Gd) in its trivalent form (Gd3+) is characterized by its strong affinity for oxygen and ability to coordinate with electron-donating ligands such as proteins and nucleic acids. The hydration shell of Gd3+, typically consisting of 8-9 water molecules, reduces its positive charge, influencing its interactions within biological systems .

Coordination Chemistry

The coordination chemistry of Gd3+ is crucial for understanding its biological activity. It tends to form complexes with carboxylic groups on proteins and phosphate groups on nucleic acids. These interactions can lead to both beneficial effects, such as enhanced imaging contrast, and detrimental effects due to the potential for toxicity .

Cellular Proliferation and Metabolism

Studies have shown that Gd3+ can influence cell proliferation. For instance, at lower concentrations (≤0.5 mM), Gd3+ can promote cell growth, with a maximum increase of 22.4% observed at 0.01 mM. Conversely, higher concentrations (≥1.0 mM) result in significant growth suppression . The metabolic profiling of cells treated with GdCl3 indicated down-regulation of metabolites associated with amino acid synthesis and glycolysis, suggesting that Gd3+ may inhibit key enzymes involved in these pathways .

Nephrogenic Systemic Fibrosis (NSF)

One of the most concerning aspects of gadolinium compounds is their association with nephrogenic systemic fibrosis (NSF), particularly in patients with renal insufficiency. The free Gd3+ ion can accumulate in tissues, leading to fibrosis and other systemic effects . The mechanism behind NSF involves the slow excretion of gadolinium due to its low solubility at physiological pH, which increases the risk of tissue deposition .

Effects on Calcium Channels

Gd3+ is known to block voltage-gated calcium channels at low concentrations. This blockade can disrupt physiological processes such as muscle contraction and nerve impulse transmission, leading to broader implications for cardiovascular health and neuromuscular function .

Gadolinium-Based Contrast Agents (GBCAs)

Numerous studies have investigated the effects of GBCAs on various biological systems:

- Animal Studies : In BALB/c male mice treated with Omniscan™ (gadodiamide), tissue deposition was observed alongside spleen enlargement and iron deposition .

- Cell Culture : Human keratinocytes exposed to gadodiamide exhibited increased apoptotic activity and autophagic responses, indicating potential cytotoxic effects .

- Aquatic Organisms : Research on freshwater mussels demonstrated toxic impacts from GdCl3, highlighting environmental concerns associated with gadolinium exposure in aquatic ecosystems .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing both therapeutic applications in medical imaging and significant toxicological risks. Its interaction with biological macromolecules can lead to beneficial outcomes in imaging but also poses risks such as NSF and disruption of calcium signaling pathways.

| Aspect | Details |

|---|---|

| Chemical Nature | Trivalent gadolinium ion (Gd3+) with strong coordination properties |

| Cell Proliferation | Promotes growth at low concentrations; inhibits at high concentrations |

| Toxicity | Associated with NSF; disrupts calcium channel function |

| Environmental Impact | Toxic effects observed in aquatic organisms; potential bioaccumulation issues |

Properties

CAS No. |

21995-31-3 |

|---|---|

Molecular Formula |

GdH4NO8S2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

azanium;gadolinium(3+);disulfate |

InChI |

InChI=1S/Gd.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |

InChI Key |

JSHBZQPCMWGDOZ-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.